molecular formula C9H19NO B13315892 (Butan-2-yl)(oxolan-2-ylmethyl)amine

(Butan-2-yl)(oxolan-2-ylmethyl)amine

Cat. No.: B13315892
M. Wt: 157.25 g/mol
InChI Key: DTGKGWYYYLRIBA-UHFFFAOYSA-N
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Description

(Butan-2-yl)(oxolan-2-ylmethyl)amine is an organic compound with the molecular formula C9H19NO It is a secondary amine, characterized by the presence of both butan-2-yl and oxolan-2-ylmethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(oxolan-2-ylmethyl)amine typically involves the reaction of butan-2-amine with oxolan-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in large-scale production to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(oxolan-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group acts as a nucleophile, replacing the halogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(Butan-2-yl)(oxolan-2-ylmethyl)amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including its potential as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(oxolan-2-ylmethyl)amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may act as an inhibitor or activator of specific biochemical pathways, modulating the activity of target proteins. Detailed studies on its binding affinity, specificity, and downstream effects are essential to elucidate its precise mode of action.

Comparison with Similar Compounds

Similar Compounds

    Butylamine: A primary amine with a simpler structure, lacking the oxolan-2-ylmethyl group.

    Oxolan-2-ylmethylamine: Contains the oxolan-2-ylmethyl group but lacks the butan-2-yl group.

    N-Methylbutylamine: A secondary amine with a methyl group instead of the oxolan-2-ylmethyl group.

Uniqueness

(Butan-2-yl)(oxolan-2-ylmethyl)amine is unique due to the presence of both butan-2-yl and oxolan-2-ylmethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)butan-2-amine

InChI

InChI=1S/C9H19NO/c1-3-8(2)10-7-9-5-4-6-11-9/h8-10H,3-7H2,1-2H3

InChI Key

DTGKGWYYYLRIBA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1CCCO1

Origin of Product

United States

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